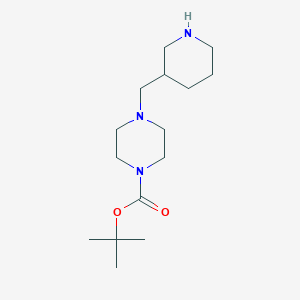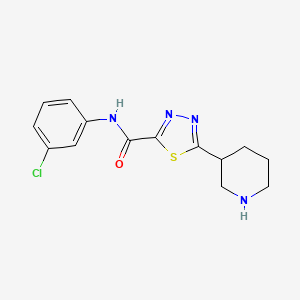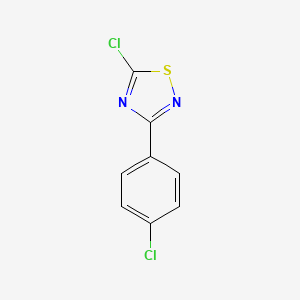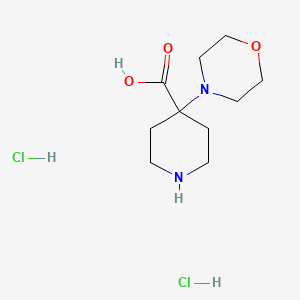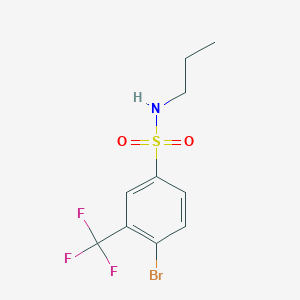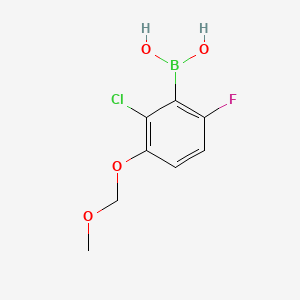
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Übersicht
Beschreibung
“2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 358.5±52.0 °C at 760 mmHg, a vapor pressure of 0.0±0.8 mmHg at 25°C, an enthalpy of vaporization of 63.7±3.0 kJ/mol, and a flash point of 170.6±30.7 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid plays a significant role in the field of organic synthesis and catalysis. It is involved in ruthenium-catalyzed aromatic C-H silylation, as seen in the work by Ihara and Suginome (2009), where ortho-directing agents are used for regioselective silylation of phenylboronic acids with various para-substituents including chloro, fluoro, methyl, and methoxy groups (Ihara & Suginome, 2009).
Fluorescence Studies
This compound is also utilized in fluorescence studies. For instance, Geethanjali et al. (2015) investigated the fluorescence quenching of similar boronic acid derivatives using aniline as a quencher. This study aids in understanding the interactions and mechanistic aspects of these compounds at the molecular level (Geethanjali, Nagaraja, & Melavanki, 2015).
Materials Science
In materials science, derivatives of phenylboronic acids are used for creating innovative materials. Monteiro et al. (2015) described the immobilization of a BINOL derivative onto carbon nanotubes, demonstrating the versatility of these compounds in forming hybrid materials (Monteiro et al., 2015).
Drug Synthesis Building Blocks
Phenylboronic acids, including derivatives similar to this compound, serve as potential building blocks for drug synthesis. Troegel et al. (2009) have demonstrated their use in synthesizing silicon-containing drugs, highlighting the compound's importance in medicinal chemistry (Troegel, Möller, Burschka, & Tacke, 2009).
Organic Chemistry Reactions
In organic chemistry, these compounds are pivotal in reactions like palladium-catalyzed aryl addition and intramolecular lactonization, as shown by Ye et al. (2010), where they facilitate the synthesis of substituted phthalides (Ye, Qian, Lv, Luo, & Cheng, 2010).
Glucose Detection
Wang et al. (2021) have utilized similar boronic acid derivatives for the synthesis of fluorescent probes for glucose detection. This illustrates its application in biochemical sensing and diagnostics (Wang et al., 2021).
Cancer Research
In experimental oncology, phenylboronic acid derivatives show promise as antiproliferative agents. Psurski et al. (2018) found that compounds like 2-Fluoro-6-formylphenylboronic acid have potential as anticancer agents, indicating a significant application in cancer treatment research (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between two organic compounds .
Mode of Action
In the context of Suzuki-Miyaura coupling, 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid would act as the boron reagent. The boron atom in the compound forms a bond with a carbon atom in another organic compound, facilitated by a palladium catalyst . This results in the formation of a new carbon-carbon bond, linking the two compounds together .
Biochemical Pathways
The suzuki-miyaura coupling reaction in which it participates can be used to synthesize a wide variety of organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.
Result of Action
The result of the action of this compound is the formation of a new organic compound via the Suzuki-Miyaura coupling reaction . The specific molecular and cellular effects would depend on the properties of the resulting compound.
Action Environment
The environment can significantly influence the action of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency of the Suzuki-Miyaura coupling reaction . Additionally, the stability of the compound could be influenced by factors such as light, heat, and moisture.
Eigenschaften
IUPAC Name |
[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-6-3-2-5(11)7(8(6)10)9(12)13/h2-3,12-13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHSNQNHNZDAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182247 | |
| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-26-9 | |
| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



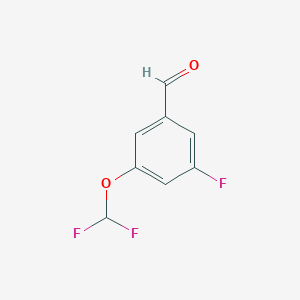
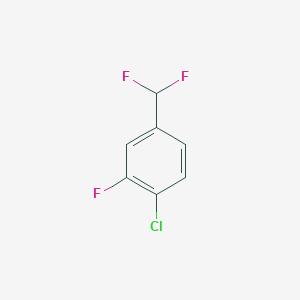


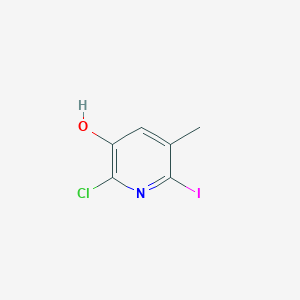
![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)

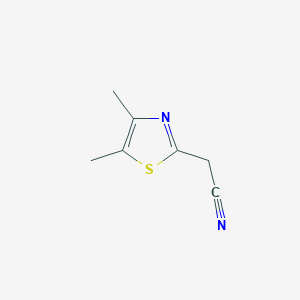
![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)
